Cas no 503308-96-1 (3-Thiophenecarboxylicacid,2,4-dimethyl-(9CI))
3-Thiophenecarboxylicacid,2,4-dimethyl-(9CI) Chemical and Physical Properties
Names and Identifiers
-
- 3-Thiophenecarboxylicacid,2,4-dimethyl-(9CI)
- 2,4-Dimethylthiobenzamid
- 2,4-Dimethyl-thiobenzamid
- 2,4-dimethyl-thiobenzamide
- 2,4-Dimethyl-thiophen-3-carbonsaeure
- 2,4-dimethylthiophene-3-carboxylic acid
- 2,4-dimethyl-thiophene-3-carboxylic acid
- AC1M8P8R
- AC1Q2HWK
- CTK5A6404
- HMS1764O13
- HMS2386K11
- SCHEMBL4236884
- EN300-701498
- MFCD18819341
- DB-116467
- 2,4-Dimethylthiophene-3-carboxylicAcid
- 503308-96-1
- NRYCOTXIOMJBLD-UHFFFAOYSA-N
- CS-0195974
-
- MDL: MFCD18819341
- Inchi: 1S/C7H8O2S/c1-4-3-10-5(2)6(4)7(8)9/h3H,1-2H3,(H,8,9)
- InChI Key: NRYCOTXIOMJBLD-UHFFFAOYSA-N
- SMILES: S1C=C(C)C(C(=O)O)=C1C
Computed Properties
- Exact Mass: 156.02450067g/mol
- Monoisotopic Mass: 156.02450067g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 65.5Ų
3-Thiophenecarboxylicacid,2,4-dimethyl-(9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169006363-250mg |
2,4-Dimethylthiophene-3-carboxylic acid |
503308-96-1 | 95% | 250mg |
$243.00 | 2023-09-01 | |
| Alichem | A169006363-1g |
2,4-Dimethylthiophene-3-carboxylic acid |
503308-96-1 | 95% | 1g |
$606.96 | 2023-09-01 | |
| abcr | AB518017-250 mg |
2,4-Dimethylthiophene-3-carboxylic acid, 95%; . |
503308-96-1 | 95% | 250MG |
€317.10 | 2023-04-17 | |
| abcr | AB518017-500 mg |
2,4-Dimethylthiophene-3-carboxylic acid, 95%; . |
503308-96-1 | 95% | 500MG |
€528.60 | 2023-04-17 | |
| abcr | AB518017-1 g |
2,4-Dimethylthiophene-3-carboxylic acid, 95%; . |
503308-96-1 | 95% | 1g |
€719.40 | 2023-04-17 | |
| Enamine | EN300-701498-0.05g |
2,4-dimethylthiophene-3-carboxylic acid |
503308-96-1 | 95% | 0.05g |
$202.0 | 2023-05-29 | |
| Enamine | EN300-701498-0.1g |
2,4-dimethylthiophene-3-carboxylic acid |
503308-96-1 | 95% | 0.1g |
$301.0 | 2023-05-29 | |
| Enamine | EN300-701498-0.25g |
2,4-dimethylthiophene-3-carboxylic acid |
503308-96-1 | 95% | 0.25g |
$431.0 | 2023-05-29 | |
| Enamine | EN300-701498-0.5g |
2,4-dimethylthiophene-3-carboxylic acid |
503308-96-1 | 95% | 0.5g |
$679.0 | 2023-05-29 | |
| Enamine | EN300-701498-1.0g |
2,4-dimethylthiophene-3-carboxylic acid |
503308-96-1 | 95% | 1g |
$871.0 | 2023-05-29 |
3-Thiophenecarboxylicacid,2,4-dimethyl-(9CI) Suppliers
3-Thiophenecarboxylicacid,2,4-dimethyl-(9CI) Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 3-Thiophenecarboxylicacid,2,4-dimethyl-(9CI)
3-Thiophenecarboxylic Acid, 2,4-Dimethyl (CAS No. 503308-96-1): A Comprehensive Overview
3-Thiophenecarboxylic acid, 2,4-dimethyl (CAS No. 503308-96-1) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, materials science, and pharmaceutical research. This compound belongs to the thiophene family of heterocyclic compounds, which are widely recognized for their unique electronic properties and structural versatility. The molecule consists of a thiophene ring substituted with a carboxylic acid group at position 3 and methyl groups at positions 2 and 4. This combination of functional groups imparts the compound with a range of chemical reactivity and applicability across diverse scientific domains.
The synthesis of 3-thiophenecarboxylic acid, 2,4-dimethyl has been extensively studied, with researchers exploring various methodologies to optimize its production. Recent advancements in catalytic processes and green chemistry have enabled more efficient and environmentally friendly routes to this compound. For instance, the use of transition metal catalysts has significantly improved the yield and purity of the product while reducing reaction times. Additionally, the exploration of microwave-assisted synthesis has opened new avenues for rapid and selective formation of this compound.
One of the most notable applications of 3-thiophenecarboxylic acid, 2,4-dimethyl lies in its role as an intermediate in the synthesis of advanced materials. The compound's ability to form stable coordination complexes with transition metals makes it a valuable precursor in the development of metal-organic frameworks (MOFs) and related materials. Recent studies have demonstrated that MOFs derived from this compound exhibit exceptional porosity and selectivity, making them promising candidates for gas storage and separation applications.
In the pharmaceutical industry, 3-thiophenecarboxylic acid, 2,4-dimethyl has been explored as a potential lead compound for drug development. Its unique structure allows for modulation of pharmacokinetic properties such as solubility and bioavailability. Researchers have investigated its derivatives as candidates for treating various diseases, including cancer and inflammatory disorders. For example, certain derivatives have shown potent anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory cascade.
The electronic properties of 3-thiophenecarboxylic acid, 2,4-dimethyl also make it an attractive candidate for applications in optoelectronics. The thiophene ring's conjugated system facilitates efficient charge transport, which is crucial for devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Recent studies have focused on incorporating this compound into polymer blends to enhance their electrical conductivity without compromising mechanical stability.
From an environmental perspective, 3-thiophenecarboxylic acid, 2,4-dimethyl has been studied for its potential role in bioremediation processes. Its ability to chelate heavy metals makes it a promising agent for detoxifying contaminated environments. Researchers have developed biosensors based on this compound to monitor heavy metal concentrations in water systems efficiently.
In conclusion, 3-thiophenecarboxylic acid, 2,4-dimethyl (CAS No. 503308-96-1) is a multifaceted compound with applications spanning multiple scientific disciplines. Its unique chemical structure enables diverse functionalities that continue to drive innovative research across industries. As advancements in synthetic methodologies and material science progress further elucidation of its potential will undoubtedly lead to new breakthroughs in technology and medicine.
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